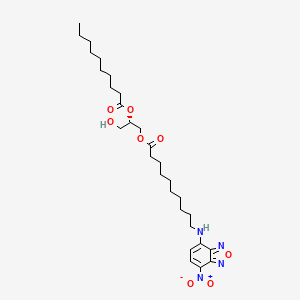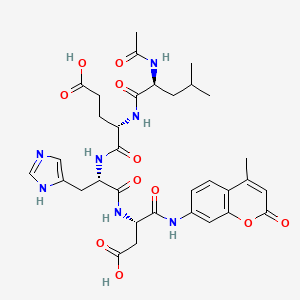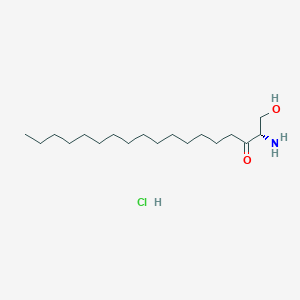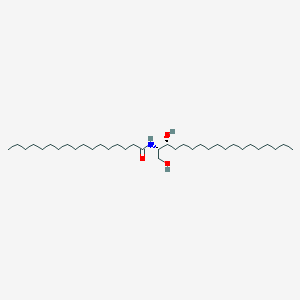
1-NBD-1,2-bis(O-decanoyl-sn-glycerol)
Descripción general
Descripción
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is a lipid second messenger and a substrate for diacylglycerol (DAG) kinases . It has the fluorophore nitrobenzoxadiazole (NBD) attached to the ω-end of the terminal decanoyl chain of the model diacylglycerol (DAG), 1,2-didecanoyl-sn-glycerol .
Synthesis Analysis
1-NBD-decanoyl-2-decanoyl-sn-glycerol is produced by the hydrolysis of membrane phospholipids . It acts as lipid second messengers, activating PKC and regulating cell growth and apoptosis . It also serves as a substrate for DAG kinases for the production of phosphatidic acid, another important lipid messenger .Molecular Structure Analysis
The molecular formula of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is C29H46N4O8 . It has a molecular weight of 578.70 . The SMILES notation isCCCCCCCCCC(=O)OC@@HCOC(=O)CCCCCCCCCNc1ccc(NO)c2nonc12 . Chemical Reactions Analysis
1-NBD-decanoyl-2-decanoyl-sn-glycerol serves as substrates for DAG kinases for the production of phosphatidic acid, another important lipid messenger .Physical And Chemical Properties Analysis
1-NBD-decanoyl-2-decanoyl-sn-glycerol is likely to have excitation/emission maxima of approximately 470/541 nm, respectively, based on the maxima of various NBD-labeled phospholipids .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Glycerol Phospholipids
A study by Hendrickson and Hendrickson (1990) presented a facile asymmetric synthesis of glycerol phospholipids, including derivatives similar to 1-NBD-1,2-bis(O-decanoyl-sn-glycerol), via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. This method allowed for the synthesis of optically active glycerol derivatives, which could be used to create complex phospholipids with potential applications in mimicking biological membranes and studying lipid-lipid interactions (Hendrickson & Hendrickson, 1990).
Investigation of DNA Cross-Links
Goggin et al. (2007) developed a quantitative method to measure DNA cross-links in tissues exposed to carcinogens, using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI+-MS/MS). Although the study focused on the effects of 1,3-butadiene, the methodologies employed could be adapted to study the interactions of DNA with various compounds, including 1-NBD-1,2-bis(O-decanoyl-sn-glycerol), particularly in the context of assessing genotoxicity and carcinogenic potential (Goggin et al., 2007).
Novel Features in Lipid Bilayers
Research by Jutila and Kinnunen (1997) on the properties of dimyristoylphosphatidylcholine bilayers using fluorescence spectroscopy revealed insights into lipid bilayer heterogeneity. By employing fluorescence quenchers and probes, they demonstrated differential partitioning of molecules within the lipid bilayer, potentially offering a framework for studying how 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) and similar molecules interact with and affect the properties of lipid membranes (Jutila & Kinnunen, 1997).
Chemical Synthesis of Polymerizable Phosphoethanolamine
Srisiri et al. (1995) reported on the chemical synthesis of a 1,2-bis-substituted polymerizable-sn-glycerol-3-phosphoethanolamine, showcasing an approach to creating novel lipid molecules that could serve as building blocks for polymers with specific functions. This study highlights the potential for using similar techniques to synthesize and study the properties of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) and its analogs in various applications, including material science and nanotechnology (Srisiri, Lee, & O'BRIEN, 1995).
Mecanismo De Acción
Target of Action
The primary target of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) acts as a lipid second messenger . It interacts with its target, PKC, by activating it . This activation leads to the regulation of cell growth and apoptosis .
Biochemical Pathways
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is produced by the hydrolysis of membrane phospholipids . It serves as a substrate for Diacylglycerol (DAG) kinases for the production of phosphatidic acid, another important lipid messenger . The activation of PKC leads to a cascade of downstream effects that regulate various cellular processes .
Result of Action
The activation of PKC by 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) leads to the regulation of cell growth and apoptosis . This means that it can influence cell proliferation and survival, making it potentially relevant in contexts such as cancer research .
Direcciones Futuras
Fluorescently tagged lipids like 1-NBD-decanoyl-2-decanoyl-sn-glycerol have been used to study their interactions with proteins, their utilization by cells and liposomes, and for the development of assays for lipid metabolism . This suggests potential future directions in the study of lipid-protein interactions and lipid metabolism.
Análisis Bioquímico
Biochemical Properties
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) plays a crucial role in biochemical reactions as a lipid second messenger. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinase C (PKC), which it activates. This activation is essential for various cellular processes, including cell growth and apoptosis . Additionally, 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) serves as a substrate for diacylglycerol (DAG) kinases, leading to the production of phosphatidic acid, another important lipid messenger .
Cellular Effects
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) has significant effects on various types of cells and cellular processes. It influences cell function by activating PKC, which plays a role in cell signaling pathways, gene expression, and cellular metabolism . The activation of PKC by 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) can lead to changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) involves its role as a lipid second messenger. It exerts its effects by binding to and activating PKC, which then phosphorylates various target proteins involved in cell signaling pathways . Additionally, 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) serves as a substrate for DAG kinases, leading to the production of phosphatidic acid, which further participates in cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) can change over time. The compound is relatively stable when stored at -80°C and can be shipped on dry ice . Its stability and degradation over time in experimental conditions need to be monitored to ensure accurate results. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) vary with different dosages in animal models. At lower doses, it effectively activates PKC and influences cellular processes without causing significant toxicity . At higher doses, there may be toxic or adverse effects, including disruptions in cellular signaling and metabolism .
Metabolic Pathways
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is involved in several metabolic pathways. It is produced by the hydrolysis of membrane phospholipids and acts as a substrate for DAG kinases, leading to the production of phosphatidic acid . This compound also influences metabolic flux and metabolite levels by participating in lipid signaling pathways .
Transport and Distribution
Within cells and tissues, 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is transported and distributed through interactions with various transporters and binding proteins . Its localization and accumulation can affect its activity and function, influencing cellular signaling and metabolism .
Subcellular Localization
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is localized in specific subcellular compartments, including the plasma membrane and intracellular organelles . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments .
Propiedades
IUPAC Name |
[(2S)-2-decanoyloxy-3-hydroxypropyl] 10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N4O8/c1-2-3-4-5-7-11-14-17-27(36)40-23(21-34)22-39-26(35)16-13-10-8-6-9-12-15-20-30-24-18-19-25(33(37)38)29-28(24)31-41-32-29/h18-19,23,30,34H,2-17,20-22H2,1H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRQGXURHCHLOH-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)


![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)


![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)


![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)
![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)
